molecular formula C7H6N2O2 B12079358 3-Pyridineacetaldehyde,a-oxo-,3-oxime CAS No. 67475-16-5

3-Pyridineacetaldehyde,a-oxo-,3-oxime

Cat. No.: B12079358
CAS No.: 67475-16-5
M. Wt: 150.13 g/mol
InChI Key: MAZUXGSAOIEIIG-WEVVVXLNSA-N
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Description

3-Pyridineacetaldehyde,a-oxo-,3-oxime is a chemical compound supplied strictly for research use. It belongs to the class of pyridyl oximes, which are structurally characterized by an oxime group situated on a pyridine-derived backbone. This class of compounds is of significant interest in several scientific fields due to its diverse reactivity and coordination properties. In the field of medicinal chemistry and toxicology, pyridyl oximes are extensively investigated as potential reactivators of acetylcholinesterase (AChE) inhibited by organophosphates (OPs) . OPs, found in some pesticides and nerve agents, cause a toxic accumulation of acetylcholine. Oximes function as nucleophilic antidotes by displacing the phosphate group from the enzyme's active site, thereby restoring its function . While pralidoxime (2-PAM) is the only FDA-approved oxime, research into novel analogues like those based on pyridyl scaffolds aims to develop improved reactivators with broader efficacy, better blood-brain barrier penetration, and longer plasma half-lives . This compound may serve as a key intermediate or precursor in the synthesis and evaluation of such novel therapeutic candidates. Beyond biomedical applications, the compound holds substantial value in inorganic and materials chemistry. Pyridyl oximes are versatile ligands in coordination chemistry, capable of forming complexes with a wide array of metal ions . These complexes can exhibit diverse structural motifs, ranging from simple mononuclear species to polynuclear clusters and coordination polymers . Researchers utilize these properties to develop functional materials with potential applications in catalysis, magnetism, and the construction of metallosupramolecular architectures. The oxime group can act as a bridging or chelating unit, facilitating the synthesis of molecules with specific geometric and electronic properties. Researchers can leverage this compound to explore its specific mechanism of action in AChE reactivation, its kinetic parameters, and its metall-binding selectivity and stability constants. Its value lies in its potential to contribute to advancements in antidote development and the design of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67475-16-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-pyridin-3-ylethanone

InChI

InChI=1S/C7H6N2O2/c10-7(5-9-11)6-2-1-3-8-4-6/h1-5,11H/b9-5+

InChI Key

MAZUXGSAOIEIIG-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=N/O

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=NO

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Pyridineacetaldehyde, α Oxo , 3 Oxime

Established Synthetic Routes to α-Oxo-Oximes from Pyridine (B92270) Precursors

The synthesis of α-oxo-oximes from pyridine precursors is not a single reaction but a sequence of transformations. A common and established strategy involves the preparation of a key intermediate, an α-keto-aldehyde (or glyoxal), from a more readily available pyridine derivative. This intermediate then undergoes oximation to yield the final product.

One of the primary routes begins with a suitable pyridine precursor, such as 3-acetylpyridine. This starting material is oxidized to form the corresponding α-keto-aldehyde, 3-pyridylglyoxal. The oxidation of the acetyl group to a glyoxal (B1671930) is a critical step. Subsequently, the selective reaction of one of the carbonyl groups in 3-pyridylglyoxal with hydroxylamine (B1172632) produces the target α-oxo-oxime. google.combyjus.com

Another general, though more complex, pathway for creating pyridine aldoximes starts from picoline N-oxides. google.com This method involves a rearrangement reaction, typically with acetic anhydride, to produce a pyridine methanol (B129727) acetate, which is then hydrolyzed to the alcohol. Oxidation of the alcohol yields the corresponding aldehyde, which is finally converted to the oxime by reacting it with hydroxylamine. google.com While this has been reported for 2-substituted pyridines, similar principles could be adapted for 3-substituted analogues, representing a more involved but viable synthetic route.

StepReactionTypical ReagentsPrecursorProduct
1OxidationSelenium Dioxide (SeO₂)3-Acetylpyridine3-Pyridylglyoxal
2OximationHydroxylamine (NH₂OH)3-Pyridylglyoxal3-Pyridineacetaldehyde, α-oxo-, 3-oxime

Reaction Conditions and Mechanistic Considerations in Oxime Formation

The formation of an oxime from a carbonyl compound is a classic reaction in organic chemistry, characterized as a nucleophilic addition-elimination process. nih.govic.ac.uk The reaction proceeds via a well-understood mechanism that is sensitive to reaction conditions.

The mechanism is initiated by the nucleophilic attack of the nitrogen atom from hydroxylamine on one of the electrophilic carbonyl carbons of the precursor, such as 3-pyridylglyoxal. ic.ac.ukchemtube3d.com The nucleophilicity of the hydroxylamine nitrogen is notably enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect. ic.ac.uk This attack leads to the formation of a tetrahedral hemiaminal intermediate. nih.gov

Following the initial addition, a molecule of water is eliminated to form the C=N double bond of the oxime. nih.govchemtube3d.com This dehydration step is typically the rate-determining step and is generally facilitated by an acid catalyst. numberanalytics.com

The reaction is highly dependent on the pH of the medium. numberanalytics.com It is most often conducted under weakly acidic conditions. byjus.com The acid serves to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. numberanalytics.com However, if the pH is too low, the hydroxylamine nucleophile will be excessively protonated, rendering it non-nucleophilic and halting the reaction. Catalysts such as hydrochloric acid (acid catalyst) or pyridine (base catalyst) can be employed to optimize the reaction rate. numberanalytics.com

FactorRole in MechanismSignificance
NucleophileHydroxylamine (NH₂OH) attacks the carbonyl carbon.The nitrogen atom is the nucleophilic center. ic.ac.ukchemtube3d.com
IntermediateA tetrahedral hemiaminal is formed.This is a key intermediate before dehydration. nih.gov
CatalystTypically acid-catalyzed to protonate the carbonyl group.Increases the electrophilicity of the carbonyl carbon. numberanalytics.com
pHOptimal range is weakly acidic.Balances activation of the carbonyl group with the availability of the free nucleophile. byjus.comnumberanalytics.com
ByproductWater is eliminated.The elimination of water drives the formation of the C=N double bond. chemtube3d.com

Strategies for Yield Optimization and Purity Enhancement

Achieving a high yield and purity of 3-Pyridineacetaldehyde, α-oxo-, 3-oxime requires careful control over the reaction parameters and effective purification techniques.

For the synthesis of pyridine aldoximes, specific conditions have been developed, such as reacting a chloromethylpyridine precursor with hydroxylamine in a mixed solvent system (e.g., water and a water-miscible organic solvent) at a controlled pH between 5 and 9. google.com

Purity enhancement is typically achieved through post-reaction workup and purification. A common strategy involves precipitating the crude product from the reaction mixture, often by adding water in which the oxime product has low solubility. google.com The solid product can then be isolated by filtration. The most common method for purification is recrystallization from a suitable solvent or solvent mixture, such as aqueous ethanol (B145695) or benzene, which effectively removes unreacted starting materials and byproducts. google.com

StrategyDescriptionObjective
Catalyst SelectionEmploying efficient catalysts like oxalic acid or heterogeneous catalysts. ijprajournal.comIncrease reaction rate and yield.
Temperature ControlMaintaining an optimal temperature to balance reaction rate and minimize side reactions. numberanalytics.comMaximize yield and purity.
pH ControlMaintaining a weakly acidic environment (e.g., pH 5-9) for optimal reaction. google.comOptimize yield.
PrecipitationAdding a non-solvent (e.g., water) to the reaction mixture to crystallize the product. google.comIsolate the crude product.
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. google.comEnhance final product purity.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity and chemical environment of the nuclei within 3-Pyridineacetaldehyde, α-oxo-, 3-oxime.

The ¹H NMR spectrum provides unambiguous evidence for the key proton environments within the molecule. The spectrum is characterized by distinct signals for the protons of the pyridine (B92270) ring, the aldehyde functional group, and the oxime hydroxyl group. niscpr.res.in

The four protons on the 3-substituted pyridine ring give rise to a complex multiplet pattern in the aromatic region (δ 7.5–9.1 ppm). The proton at the C-2 position is typically the most deshielded due to its proximity to the ring nitrogen, appearing at the lowest field. researchgate.net The aldehyde proton (-CHO) produces a highly characteristic singlet far downfield (δ ~9.8 ppm), a region typical for such functionalities. miamioh.edu Furthermore, a broad singlet corresponding to the oxime hydroxyl proton (-NOH) is observed, with a chemical shift that can be sensitive to solvent and concentration, often appearing around δ 11.5 ppm. researchgate.netrsc.org

Interactive Data Table: ¹H NMR Spectral Data

Assigned ProtonChemical Shift (δ, ppm)MultiplicityNotes
H-2 (Pyridine)~9.10Doublet of doublets (dd)Most deshielded aromatic proton, adjacent to ring nitrogen.
H-6 (Pyridine)~8.80Doublet of doublets (dd)Aromatic proton adjacent to ring nitrogen.
H-4 (Pyridine)~8.20Doublet of triplets (dt)Aromatic proton ortho to the side-chain substituent.
H-5 (Pyridine)~7.55Doublet of doublets (dd)Most upfield aromatic proton.
Aldehyde (-CHO)~9.80Singlet (s)Characteristic downfield shift for an aldehyde proton.
Oxime (-NOH)~11.50Broad Singlet (br s)Exchangeable proton, shift may vary.

Complementing the proton data, the ¹³C NMR spectrum reveals the signals for all seven carbon atoms in the molecule, including the two quaternary carbons of the side chain. The carbon chemical shifts are indicative of their electronic environment. researchgate.net

The spectrum shows five distinct signals for the pyridine ring carbons. The aldehyde carbonyl carbon (C=O) is observed at the far downfield end of the spectrum, typically around δ 195 ppm. wikipedia.orgoregonstate.edu The carbon of the oxime group (C=NOH) resonates at approximately δ 152 ppm, a characteristic range for sp²-hybridized carbons double-bonded to a nitrogen atom. rsc.orgdergipark.org.tr

Interactive Data Table: ¹³C NMR Spectral Data

Assigned CarbonChemical Shift (δ, ppm)Notes
Aldehyde (C=O)~195.0Highly deshielded carbonyl carbon.
Oxime (C=NOH)~152.0Quaternary carbon of the oxime group. researchgate.net
C-2 (Pyridine)~154.0Deshielded by adjacent nitrogen.
C-6 (Pyridine)~150.5Deshielded by adjacent nitrogen.
C-4 (Pyridine)~136.0Aromatic CH carbon.
C-3 (Pyridine)~131.0Quaternary carbon attached to the side chain.
C-5 (Pyridine)~124.0Aromatic CH carbon.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. A COSY spectrum would establish the spin-spin coupling network between the adjacent protons on the pyridine ring (H-4, H-5, H-6). An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the pyridine C-H pairs. The most critical correlations would be observed in the HMBC spectrum, which reveals long-range (2-3 bond) couplings between protons and carbons. Key expected HMBC correlations include the coupling from the aldehyde proton to the oxime carbon (C=NOH) and from the pyridine protons (H-2 and H-4) to the carbons of the side chain, thereby confirming the connectivity between the pyridine ring and the α-oxo-oxime moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in 3-Pyridineacetaldehyde, α-oxo-, 3-oxime. The spectrum provides clear signatures for the hydroxyl, carbonyl, and imine groups. wikipedia.org A broad absorption band in the high-frequency region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. wikipedia.org A strong, sharp absorption peak around 1710 cm⁻¹ is assigned to the C=O stretching of the aldehyde. The C=N stretching vibration of the oxime functional group appears in the 1660 cm⁻¹ region, while the N-O stretch is typically found near 945 cm⁻¹. wikipedia.org Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring are observed in the 1400–1600 cm⁻¹ range.

Interactive Data Table: IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchOxime (-NOH)
~3050C-H stretchAromatic (Pyridine)
~1710 (strong)C=O stretchAldehyde (-CHO)
~1660C=N stretchOxime (>C=NOH)
~1580, 1470, 1420C=C, C=N stretchPyridine Ring
~945N-O stretchOxime (-N-O-)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Interactive Data Table: UV-Vis Absorption Maxima

λ_max (nm)Molar Absorptivity (ε)Transition TypeChromophore
~265Highπ → πPyridine ring and conjugated system
~340Lown → πCarbonyl group (C=O)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps in confirming its structure. The molecular formula of 2-(hydroxyimino)-2-(pyridin-3-yl)acetaldehyde is C₇H₆N₂O₂, corresponding to a molecular weight of 150.13 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern provides structural information. Key fragmentation pathways include α-cleavage at the carbonyl group, leading to the loss of a formyl radical (·CHO), resulting in a prominent peak at m/z 121. miamioh.edu Another characteristic fragmentation is the loss of the entire side chain to yield the pyridyl cation at m/z 78. Other observed fragments may arise from the loss of small neutral molecules or radicals from the oxime group, such as ·OH (m/z 133) or ·NOH (m/z 119). nih.govlibretexts.org

Interactive Data Table: Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonFormulaNotes
150[M]⁺·[C₇H₆N₂O₂]⁺·Molecular Ion
133[M - OH]⁺[C₇H₅N₂O]⁺Loss of hydroxyl radical from oxime
121[M - CHO]⁺[C₆H₅N₂O]⁺Loss of formyl radical via α-cleavage
119[M - NOH]⁺[C₇H₅NO]⁺Loss of hydroxylamine (B1172632) radical
78[C₅H₄N]⁺[C₅H₄N]⁺Pyridyl cation

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Pyridineacetaldehyde, a-oxo-, 3-oxime, these calculations can elucidate the interplay between the pyridine (B92270) ring and the α-oxo-oxime side chain, which dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the conformational landscape of molecules. For 3-Pyridineacetaldehyde, a-oxo-, 3-oxime, several conformers can be envisaged due to the rotational freedom around the C-C and C-N bonds of the side chain, as well as the E/Z isomerism of the oxime group.

DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to optimize the geometry of these various conformers and determine their relative stabilities. Studies on similar oxime-containing compounds have shown that the E-isomer is often more stable than the Z-isomer due to reduced steric hindrance. nih.gov Furthermore, intermolecular hydrogen bonding, particularly in the solid state, can significantly favor the E-isomer. nih.gov

The orientation of the pyridine ring relative to the side chain is another critical factor. The nitrogen atom in the pyridine ring can influence the conformation through electronic effects. It is anticipated that the most stable conformers would feature a near-planar arrangement between the pyridine ring and the conjugated system of the α-oxo-oxime moiety to maximize electronic delocalization. However, steric interactions between the ortho-hydrogen of the pyridine ring and the side chain may lead to a slightly twisted geometry.

Table 1: Hypothetical Relative Energies of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime Conformers Based on Analogous Systems

Conformer/IsomerDihedral Angle (Pyridine-C=O)Relative Energy (kcal/mol)
E-Isomer, Planar~0°0.00
E-Isomer, Twisted~30°1.5 - 2.5
Z-Isomer, Planar~0°3.0 - 5.0
Z-Isomer, Twisted~30°4.5 - 7.0

Note: This table is illustrative and based on typical energy differences observed in related pyridyl oxime and glyoxal (B1671930) derivatives. The actual values for the target compound would require specific calculations.

The electronic properties of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime can be understood through the analysis of its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity.

The HOMO is expected to be distributed over the electron-rich regions of the molecule, likely involving the π-system of the pyridine ring and the lone pairs of the nitrogen and oxygen atoms of the oxime group. The LUMO, conversely, would be localized on the electron-deficient centers, primarily the carbonyl carbon and the C=N bond of the oxime, which are part of an extended π* system. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

In analogous pyridyl systems, the nitrogen atom in the ring acts as an electron-withdrawing group, which can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. libretexts.org Frontier molecular orbital analysis of related oximes in rearrangement reactions has shown how these orbitals influence reaction pathways and the stability of intermediates. acs.org

Table 2: Predicted Frontier Orbital Energies for 3-Pyridineacetaldehyde, a-oxo-, 3-oxime Based on Similar Compounds

Molecular OrbitalEnergy (eV)Description
HOMO-6.5 to -7.5π-orbital with significant contribution from the pyridine ring and oxime nitrogen
LUMO-1.5 to -2.5π*-orbital localized on the α-oxo-oxime side chain
HOMO-LUMO Gap4.0 to 6.0Indicates moderate reactivity

Note: These energy values are typical for organic molecules of similar size and conjugation and are for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 3-Pyridineacetaldehyde, a-oxo-, 3-oxime, these predictions are invaluable for structural elucidation.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated with good accuracy. The chemical shift of the oxime proton is particularly sensitive to the E/Z configuration. nih.gov In related systems, the oxime proton signal appears at a different chemical shift for each isomer, allowing for their identification and quantification in solution. nih.gov

IR Spectroscopy: Vibrational frequencies can be computed to aid in the assignment of infrared (IR) spectra. Key vibrational modes would include the C=O stretch, the C=N stretch of the oxime, the N-O stretch, and the various vibrations of the pyridine ring. Studies on similar alkyl-oxime derivatives have demonstrated a good correlation between experimental and calculated FT-IR data. uv.mx

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The main absorption bands would correspond to π → π* transitions within the conjugated system and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms.

Table 3: Computationally Predicted Spectroscopic Data for the E-isomer of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime (Illustrative)

Spectroscopic TechniquePredicted ParameterValue
¹H NMRδ(OH)11-13 ppm
¹³C NMRδ(C=O)180-190 ppm
¹³C NMRδ(C=N)150-160 ppm
IRν(C=O)1680-1700 cm⁻¹
IRν(C=N)1620-1640 cm⁻¹
UV-Visλ_max (π → π*)270-290 nm

Note: These values are estimations based on data from analogous compounds and serve as a guide for experimental characterization.

Energetic Landscapes of Isomeric and Tautomeric Forms

The structural complexity of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime gives rise to several possible isomeric and tautomeric forms. Computational chemistry is essential for mapping the potential energy surface and determining the relative stabilities of these species.

Besides the E/Z isomerism of the oxime group, tautomerism is also a possibility. The α-oxo-oxime moiety can potentially exist in a nitroso-enol tautomeric form. However, for most simple oximes, the oxime form is significantly more stable. DFT calculations can quantify the energy difference between these tautomers, which is expected to be substantial, favoring the oxime form.

Furthermore, the energetic barriers for the interconversion between different conformers and isomers can be calculated. This provides insight into the molecule's flexibility and the likelihood of observing different forms at a given temperature. For example, the energy barrier for rotation around the C-C bond connecting the pyridine ring to the side chain will determine whether these conformers can be isolated or if they rapidly interconvert at room temperature. The investigation of reaction mechanisms involving oximes often relies on DFT to map the energetic profiles of various pathways. mdpi.com

V. Reactivity and Mechanistic Pathways

Chemoselective Transformations Involving the Oxime Functionality

The oxime group is a versatile functional handle for chemoselective reactions, allowing for the formation of stable covalent linkages under mild conditions. This reactivity is central to its use in bioconjugation and materials science.

Oxime ligation is a powerful tool for the covalent assembly of molecular fragments. nih.govrsc.org It involves the reaction of an alkoxyamine with an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is considered a form of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. nih.govrsc.org The reaction proceeds readily in aqueous environments and across a range of pH values, although the rate can be influenced by pH and the presence of catalysts like aniline (B41778). nih.govresearchgate.net

While a spontaneous reaction, the kinetics of oxime ligation can be finely tuned. nih.gov For instance, the reaction rate is significantly faster under acidic conditions (pH < 6.5) compared to physiological or basic conditions (pH > 7.0). nih.gov The use of aniline and its derivatives as catalysts can dramatically accelerate the reaction, enabling efficient conjugations at low reactant concentrations. researchgate.netnih.gov

The resulting oxime linkage is generally stable, a desirable feature for creating long-lasting molecular constructs. nih.gov The versatility of oxime ligation has been demonstrated in the synthesis of complex polymers and for the chemical modification of proteins and other biomolecules. rsc.orgrsc.org

Table 1: Key Features of Oxime Ligation

FeatureDescriptionReferences
Reactants Aldehyde/Ketone and an Alkoxyamine nih.govnih.gov
Product Stable Oxime Bond rsc.orgnih.gov
Reaction Conditions Typically mild, aqueous conditions nih.govnih.gov
Catalysis Can be accelerated by aniline and its derivatives researchgate.netnih.gov
pH Dependence Reaction rate is faster at acidic pH nih.gov
Applications Bioconjugation, Polymer Synthesis, Surface Modification nih.govrsc.orgrsc.org

Imine Exchange Mechanisms

The formation of an oxime is a specific type of imine formation, which is generally a reversible process. nih.gov The stability of the resulting C=N bond is a crucial factor. In the context of related compounds, nucleophilic addition to imines is a key mechanistic step. The electrophilicity of the imine carbon can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. acs.org

While oxime bonds are relatively stable compared to other imines, they can still participate in exchange reactions under certain conditions, such as in the presence of other nucleophiles or under acidic conditions, which can facilitate hydrolysis. nih.govulb.ac.be This reversibility, however, is often seen as a disadvantage in applications requiring permanent linkages. ulb.ac.be

Reactions at the Pyridine (B92270) Ring System

The pyridine ring in 3-Pyridineacetaldehyde, a-oxo-, 3-oxime is an aromatic heterocycle that can undergo a variety of chemical transformations. The nitrogen atom in the ring imparts specific reactivity patterns. For instance, pyridine and its derivatives can be functionalized through electrophilic substitution, although this often requires harsh conditions due to the electron-deficient nature of the ring.

In related systems, the synthesis of substituted pyridines can be achieved from oxime acetates, where an ammonium (B1175870) salt can promote the reduction of the oxime's N-O bond and subsequent condensation reactions to form the pyridine ring. rsc.org This highlights the potential for the oxime functionality to influence reactions at the pyridine core under specific synthetic conditions.

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of oximes is of interest, particularly in the context of their stability and potential for controlled release applications. Some oxime-containing compounds can undergo photochemical transformations. For example, the irradiation of a nitrosobenzaldehyde can yield a reactive aldehyde that is then available for oxime ligation, enabling spatial control over surface functionalization. rsc.org

The degradation of oximes can proceed through various pathways depending on the conditions. At neutral pH (7.4), the primary site of attack for some pyridinium (B92312) oximes is the oxime group itself. nih.gov This can lead to the formation of a corresponding pyridone through a nitrile intermediate. nih.gov Under certain gas-phase conditions, such as those in mass spectrometry, some oximes have been observed to undergo thermal decomposition, yielding nitrile-containing fragments. researchgate.net The stability of oximes is also a consideration in solution, where isomerization and hydration can occur. researchgate.net

Vi. Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of Pyridine (B92270) α-Oxo-Oximes

Pyridine α-oxo-oximes, including the 3-pyridyl isomer, are classified as ambidentate ligands, meaning they possess multiple potential donor sites for coordinating to a metal center. researchgate.net The primary donor atoms are the nitrogen of the pyridine ring and both the nitrogen and oxygen atoms of the oxime group (-C=N-OH). researchgate.net This versatility allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom, typically either the pyridine nitrogen or the oxime nitrogen.

Bidentate Chelation: Involving both the nitrogen and oxygen of the oximate group (the deprotonated form of the oxime) to form a stable chelate ring with the metal ion. researchgate.net

Bridging Coordination: The ligand can bridge two or more metal centers. A common bridging mode for pyridyl oximes involves the pyridine nitrogen coordinating to one metal center while the oximate group (N,O) chelates or bridges to another, leading to the formation of polynuclear complexes or coordination polymers. researchgate.netnih.gov

The neutral oxime ligand can coordinate, but more commonly, it deprotonates to form an oximato anion, which acts as a more effective ligand. The acidity of the oxime's hydroxyl group is significantly increased upon coordination to a metal ion. mdpi.com Unlike 2-pyridyl oximes, where the pyridine nitrogen and the oxime group are suitably positioned to form a stable five- or six-membered chelate ring with a single metal ion, the geometry of the 3-pyridyl isomer makes such chelation less favorable. This steric constraint often leads to a preference for monodentate coordination through the pyridine nitrogen or the formation of bridged, polynuclear structures.

Furthermore, the oxime group's presence allows for the formation of intra- and intermolecular hydrogen bonds, which can play a crucial role in stabilizing the resulting metal-ligand architectures. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyridyl oxime ligands generally involves straightforward, one-pot procedures. mdpi.comnih.gov A common method is the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). nih.gov The stoichiometry of the resulting complex can often be controlled by adjusting the metal-to-ligand ratio during synthesis. nih.gov Isolation of the solid complex is typically achieved by slow evaporation of the solvent or by cooling the reaction mixture. nih.gov

Once synthesized, these complexes are characterized using a suite of analytical techniques to determine their composition and structure.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (oxime) and pyridine ring bands are indicative of complex formation. For instance, an increase in the frequency of the pyridine ring deformation band and a decrease in the amide I band (in related amide ligands) are consistent with coordination through the pyridine nitrogen and a carbonyl oxygen, respectively. nih.gov

Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen. dergipark.org.tr

Molar Conductance Measurements: Helps to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated to the metal or exist as free counter-ions. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). researchgate.net

Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex (paramagnetic or diamagnetic), which reveals information about the number of unpaired electrons and thus the oxidation state and spin state of the metal center. dergipark.org.tr

Table 1: Typical Synthesis and Characterization Data for Pyridyl Oxime Complexes

TechniqueInformation ObtainedTypical Observation for Complexation
FT-IR SpectroscopyIdentification of coordinated functional groupsShift in ν(C=N), ν(N-O), and pyridine ring vibrations nih.gov
UV-Vis SpectroscopyElectronic transitions and coordination geometryd-d transition bands and charge-transfer bands researchgate.net
Molar ConductanceElectrolytic nature of the complexLow values in DMF suggest non-electrolytic nature researchgate.net
Magnetic SusceptibilitySpin state and number of unpaired electronsValues consistent with high-spin or low-spin configurations helsinki.fi
X-ray DiffractionPrecise 3D structure, bond lengths, and anglesDetermination of octahedral, tetrahedral, or other geometries nih.gov

Structural Elucidation of Metal-Oxime Architectures

In structurally characterized complexes of related 2-pyridyl oximes, the metal-nitrogen bond lengths (M-Npyridyl and M-Noxime) and metal-oxygen bond lengths (M-Ooxime) are key parameters. nih.gov For instance, in cadmium(II) complexes with di-2-pyridyl ketone oxime, Cd-N bond lengths are typical for six-coordinate cadmium centers. nih.gov The geometry around the metal is often distorted from ideal angles due to the steric constraints of the ligand. nih.gov

For 3-Pyridineacetaldehyde, α-oxo-, 3-oxime, while specific crystal structures are not widely reported, it is expected to form polymeric or polynuclear structures. The ligand could act as a bridge where the pyridine nitrogen binds to one metal center and the oxime group binds to another. This bridging can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.gov These extended structures are often further stabilized by intermolecular forces such as hydrogen bonding, involving the oxime hydroxyl group, and π-π stacking interactions between the aromatic pyridine rings. researchgate.netnih.gov

Factors Influencing Complexation Stability and Stoichiometry

The stability and stoichiometry of metal complexes formed with 3-Pyridineacetaldehyde, α-oxo-, 3-oxime are governed by several interconnected factors.

Nature of the Metal Ion: The stability of the complexes is highly dependent on the properties of the metal ion, such as its charge and size. dalalinstitute.com Generally, for a given ligand, stability increases with a higher charge on the metal ion and a smaller ionic radius. dalalinstitute.com For divalent transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com

Ligand Properties and the Chelate Effect: The basicity of the donor atoms (pyridine and oxime nitrogens) influences the strength of the metal-ligand bond. While 3-pyridyl oximes are less likely to form simple mononuclear chelates compared to their 2-pyridyl counterparts, any chelation that does occur via the oximate N and O atoms would significantly enhance the stability of the complex (the chelate effect).

pH of the Solution: The pH of the reaction medium is critical as it controls the protonation state of the ligand. The oxime group has an acidic proton, and its deprotonation is often necessary for strong coordination. Potentiometric titrations are commonly used to study these equilibria and determine the stability constants of the various complex species that form at different pH values. helsinki.fi The formation of cobalt(III) complexes with some pyridyl oximes can be very slow, with equilibrium sometimes taking a long time to be reached in certain pH ranges. helsinki.fi

Steric Effects: Bulky substituents on the ligand can sterically hinder the approach of the metal ion, potentially leading to less stable complexes or favoring lower coordination numbers. helsinki.fidalalinstitute.com

Reaction Stoichiometry: The final stoichiometry of the isolated complex (e.g., metal-to-ligand ratio of 1:1, 1:2, or 1:3) can be influenced by the ratio of reactants used in the synthesis. helsinki.fi However, in some cases, a thermodynamically stable product of a specific stoichiometry may form regardless of the initial reactant ratios. nih.gov

Vii. Advanced Applications in Chemical Science and Materials Research

Catalysis and Catalytic Systems

The integration of a pyridine (B92270) moiety and an oxime functional group in a single molecular framework provides pyridyl oximes with versatile coordination capabilities, making them effective ligands in catalysis. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, influencing their electronic properties and catalytic activity.

Cobalt complexes featuring pyridine-oxime ligands have been identified as highly active catalysts for the polymerization of isoprene. mdpi.comnih.gov These catalysts, when activated with an appropriate cocatalyst such as diethylaluminum chloride (AlEt2Cl), can achieve remarkable activity, producing polyisoprene with high molecular weights and a cis-1,4-enriched microstructure. mdpi.comnih.gov The specific structure of the pyridine-oxime ligand, including the substituents on the pyridine ring, can influence the catalytic performance. mdpi.comnih.gov For instance, cobalt(II) complexes with pyridine-2-aldoxime ligands have demonstrated extremely high activity in isoprene polymerization. mdpi.comnih.gov

Similarly, iron complexes containing unionized pyridine-oxime ligands have been shown to be highly active catalysts for the cis-1,4-alt-3,4 enchained polymerization of isoprene when combined with a methylaluminoxane (MAO) cocatalyst. mdpi.com The bidentate coordination of the pyridine-oxime ligand to the iron center is a key feature of these catalytic systems. mdpi.com

Table 1: Catalytic Activity of Pyridine-Oxime Metal Complexes in Isoprene Polymerization

Catalyst Ligand Cocatalyst Activity ( g/mol ·h) Polymer Microstructure
Cobalt(II) Complex Pyridine-2-aldoxime AlEt2Cl Up to 16.3 × 10^5 cis-1,4-enriched

Note: The data presented is for analogous pyridine-oxime complexes and not specifically for 3-Pyridineacetaldehyde, a-oxo-, 3-oxime.

The electrocatalytic properties of metal complexes with pyridine-containing ligands have been a subject of significant research. In the context of the hydrogen evolution reaction (HER), the axial ligation of cobaloxime complexes with pyridine derivatives has been shown to influence the catalytic performance. nih.gov The electronic properties of the pyridine ligand can modulate the activity of the cobalt center. nih.gov

Furthermore, nickel molecular electrocatalysts bearing oxime groups have been investigated for both water oxidation and CO2 reduction. researchgate.net The oxime group can modulate the electronic structure of the metal center through π back-bonding, which in turn influences the electrocatalytic activity. researchgate.net While direct studies on 3-Pyridineacetaldehyde, α-oxo-, 3-oxime in electrocatalysis are not available, the established principles suggest its potential as a ligand in designing novel electrocatalysts.

Design of Functional Materials

The structural features of pyridyl oximes, particularly their ability to form coordination complexes and participate in non-covalent interactions, make them attractive building blocks for the design of functional materials.

The oxime functional group is a proficient hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons. scispace.com Oximes frequently form O-H···N hydrogen bonds, leading to the assembly of molecules into dimers, chains, and more complex networks. scispace.com The presence of a pyridine ring introduces an additional hydrogen bond acceptor site, further diversifying the possible supramolecular architectures. The interplay of hydrogen bonding involving both the oxime group and the pyridine nitrogen can be utilized to construct intricate and stable supramolecular structures. rsc.org This principle is fundamental to crystal engineering, where the controlled assembly of molecules into crystalline solids with desired properties is the primary goal.

Table 2: Common Hydrogen Bond Motifs in Oxime-Containing Crystal Structures

Motif Description
R22(6) dimer A centrosymmetric dimer formed by two O-H···N hydrogen bonds between the oxime groups of two molecules.

Note: This table represents common motifs observed in oxime crystal structures in general.

The functionalization of nanoparticles with organic ligands is a key strategy for tailoring their properties and applications. researchgate.net Pyridyl oximes, with their ability to coordinate to metal surfaces and present functional groups for further modification, are potential candidates for the surface engineering of nanomaterials. researchgate.net The coordination of the pyridine and oxime moieties to the nanoparticle surface can enhance stability and dispersibility. Moreover, the functional groups on the pyridyl oxime can be used to attach other molecules, such as drugs or targeting agents, for biomedical applications. While specific examples involving 3-Pyridineacetaldehyde, a-oxo-, 3-oxime are not documented, the general principles of nanoparticle functionalization suggest its potential utility in this area. researchgate.net

Building Blocks in Complex Organic Synthesis

Oximes are versatile intermediates in organic synthesis, serving as precursors to a wide array of nitrogen-containing heterocycles. researchgate.netclockss.org The reactivity of the oxime group allows for various transformations, including cyclization reactions to form rings of different sizes. researchgate.netclockss.org For instance, α,β-unsaturated oximes can be coupled with alkynes in the presence of a rhodium(III) catalyst to synthesize substituted pyridines. nih.govrsc.org This methodology provides a powerful tool for the construction of the pyridine core, which is a prevalent structural motif in pharmaceuticals and agrochemicals.

The presence of the pyridine ring in 3-Pyridineacetaldehyde, α-oxo-, 3-oxime makes it an interesting starting material for the synthesis of more complex heterocyclic systems. The reactivity of both the oxime group and the pyridine ring can be exploited to construct fused or substituted heterocyclic frameworks. mdpi.comresearchgate.net Metal-mediated reactions of coordinated 2-pyridyl oximes have been shown to lead to the formation of other heterocyclic systems, such as furoxans. mdpi.comresearchgate.net

Molecular Recognition and Chemical Sensing Platforms

The unique molecular architecture of "3-Pyridineacetaldehyde, a-oxo-, 3-oxime" positions it as a promising candidate for advanced applications in the fields of molecular recognition and chemical sensing. The strategic arrangement of a pyridine ring, an α-oxo group, and an oxime moiety within a single molecule provides a versatile platform for selective interactions with a variety of chemical species.

The pyridine nitrogen atom, with its basic lone pair of electrons, serves as a primary site for hydrogen bonding and coordination with metal ions. nih.gov The oxime group, possessing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting nitrogen atom, further enhances the molecule's capacity for forming specific non-covalent interactions. mdpi.com The presence of the adjacent α-oxo group can modulate the electronic properties and conformational rigidity of the ligand, which can be crucial for achieving high selectivity in molecular recognition events.

The convergence of these functional groups allows for a multi-point binding approach, where the compound can engage with target analytes through a combination of hydrogen bonds, metal coordination, and potentially π-π stacking interactions involving the pyridine ring. This cooperative binding is a key principle in the design of highly selective host-guest systems.

The potential for "3-Pyridineacetaldehyde, a-oxo-, 3-oxime" in chemical sensor design is significant. By immobilizing the compound onto a suitable transducer, its selective binding events can be converted into measurable signals. For instance, the coordination of a metal ion to the pyridine and oxime functionalities could induce a change in the molecule's photophysical properties, leading to a colorimetric or fluorescent response. Pyridyl-containing ligands are well-established components of fluorescent sensors that exhibit chelation-enhanced fluorescence (CHEF), a phenomenon that could be exploited in sensors based on this compound. nih.gov

Given the known affinity of pyridine and oxime groups for various metal cations, "3-Pyridineacetaldehyde, a-oxo-, 3-oxime" is a hypothetical candidate for the detection of environmentally and biologically relevant metal ions. The coordination sphere offered by the molecule could provide the basis for selective recognition of specific ions from a mixture.

Moreover, the hydrogen bonding capabilities of the oxime group suggest potential applications in the recognition of neutral organic molecules that possess complementary functional groups, such as carboxylic acids or amides. The specificity of such interactions would be dictated by the geometric and electronic complementarity between the host ("3-Pyridineacetaldehyde, a-oxo-, 3-oxime") and the guest molecule.

While direct experimental studies on the molecular recognition and sensing applications of "3-Pyridineacetaldehyde, a-oxo-, 3-oxime" are not extensively reported, research on analogous pyridyl ketoximes provides a strong basis for its potential in these areas. d-nb.infomdpi.comresearchgate.net The coordination chemistry of pyridyl oximes has been shown to be rich and varied, with the ligands adopting multiple coordination modes to form stable complexes with a wide range of metal ions. mdpi.comresearchgate.net This versatility is a desirable trait for the development of new chemical sensors and recognition platforms.

Table 1: Potential Analytes and Interaction Mechanisms for "3-Pyridineacetaldehyde, a-oxo-, 3-oxime"

Analyte ClassPotential Specific AnalytesPredominant Interaction Mechanism(s)
Metal Ions Transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺), Heavy metal ions (e.g., Pb²⁺, Cd²⁺)Coordination with pyridine and oxime nitrogen and oxygen atoms
Anions Anions of carboxylic acids, phosphatesHydrogen bonding with the oxime hydroxyl group
Neutral Molecules Amides, ureas, and other hydrogen-bonding speciesHydrogen bonding network formation

Further empirical research is necessary to fully elucidate the binding affinities, selectivity profiles, and sensing capabilities of "3-Pyridineacetaldehyde, a-oxo-, 3-oxime." Such studies would involve the synthesis and characterization of the compound and its complexes, followed by systematic screening against a library of potential analytes using various spectroscopic and analytical techniques. The insights gained from such investigations could pave the way for the development of novel sensors and materials for a range of applications.

Viii. Future Directions in Research and Development

Exploration of Novel Synthetic Methodologies and Derivatization

Future research into 3-Pyridineacetaldehyde, a-oxo-, 3-oxime will likely focus on the development of more efficient and versatile synthetic pathways and the creation of a diverse library of derivatives.

Exploration of novel synthetic methodologies will be crucial. While traditional condensation reactions between a suitable carbonyl compound and a hydroxylamine (B1172632) derivative are a common route to oximes, future work could explore innovative catalytic systems. numberanalytics.com For instance, modular pyridine (B92270) synthesis from oximes and enals through synergistic copper/iminium catalysis presents a promising avenue. nih.govntu.edu.sg This redox-neutral reaction allows for the construction of substituted pyridines under mild conditions with a broad tolerance for various functional groups. nih.gov Another area of interest is the use of rhodium(III) catalysis for the synthesis of pyridines from α,β-unsaturated oximes and alkynes, which could be adapted for the synthesis of precursors to the target compound.

The derivatization of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime is another key research area. The presence of multiple reactive sites—the pyridine nitrogen, the α-oxo group, and the oxime functionality—allows for a wide range of chemical modifications. researchgate.net Metal-mediated reactions of the oxime group, including O-functionalization and N-functionalization, can be explored to create novel derivatives with unique properties. acs.org The development of metal-free synthesis protocols, such as using ammonium (B1175870) iodide as a dual-function promoter for oxime N-O bond reduction and subsequent condensation reactions, also presents an environmentally friendly approach to derivatization. acs.org

The following table summarizes potential synthetic and derivatization strategies:

StrategyDescriptionPotential Advantages
Synergistic Catalysis Use of multiple catalysts (e.g., copper and a secondary amine) to facilitate a cascade reaction for pyridine ring formation. nih.govntu.edu.sgMild reaction conditions, high functional group tolerance, modular synthesis. nih.gov
Rhodium(III) Catalysis Coupling of α,β-unsaturated oximes with alkynes to construct the pyridine core.Potential for high regioselectivity and broad substrate scope under mild conditions.
Metal-Mediated Functionalization Utilization of metal complexes to activate and functionalize the oxime group for the introduction of new substituents. acs.orgAccess to a wide range of derivatives with tailored electronic and steric properties. acs.org
Metal-Free Synthesis Employment of reagents like ammonium iodide to promote reactions, avoiding the use of heavy metals. acs.orgGreener and more sustainable synthetic routes. acs.org

Advanced Computational Predictions and Materials Design

Computational chemistry offers powerful tools to predict the properties and reactivity of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime and to guide the design of new materials.

Density Functional Theory (DFT) calculations can be employed to investigate the geometrical and electronic properties of the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). acs.org These calculations can provide insights into the molecule's reactivity, stability, and potential interaction sites for derivatization or coordination with metal ions. acs.org For example, DFT studies on related pyridine oximes have been used to evaluate their adsorption characteristics on metal surfaces, which is relevant for applications in corrosion inhibition and materials science.

Computational modeling can also be used to predict the properties of novel materials incorporating 3-Pyridineacetaldehyde, a-oxo-, 3-oxime as a building block. This includes predicting the electronic and optical properties of polymers or metal-organic frameworks (MOFs) derived from this compound. Such predictions can accelerate the discovery of new materials with applications in electronics, photonics, and sensing. Furthermore, computational studies can aid in the design of derivatives with enhanced properties, such as improved solubility, thermal stability, or specific binding affinities for target molecules. mdpi.com

Key areas for computational investigation include:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure and reactivity analysis. acs.orgHOMO-LUMO gap, charge distribution, reaction pathways. acs.org
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different environments.Adsorption energies on surfaces, conformational changes, solvation effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the interaction of the molecule with larger biological systems.Binding affinities to proteins, enzymatic reaction mechanisms.

Development of Next-Generation Catalytic and Sensing Technologies

The unique combination of a chelating pyridine-oxime moiety and an α-oxo group makes 3-Pyridineacetaldehyde, a-oxo-, 3-oxime a promising candidate for the development of new catalysts and sensors.

In the field of catalysis, the compound and its derivatives can act as ligands for transition metal catalysts. researchgate.net The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, creating a stable complex that can catalyze a variety of organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn can influence the activity and selectivity of the catalyst. Future research could focus on synthesizing and screening a library of catalysts based on this scaffold for reactions such as cross-coupling, oxidation, and reduction.

For sensing applications, the ability of the pyridine-oxime motif to bind to metal ions can be exploited. mdpi.com Upon complexation with a metal ion, the electronic properties of the molecule can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.gov The α-oxo group can also participate in specific reactions, for example with nucleophiles, which could be the basis for developing chemosensors for specific analytes. A fluorescent probe based on an oxime has been reported for the direct detection of chlorpyrifos, demonstrating the potential of this functional group in sensor design. mdpi.com Future work could involve designing and synthesizing fluorescent probes based on 3-Pyridineacetaldehyde, a-oxo-, 3-oxime for the detection of environmentally and biologically important species. researchgate.net

Potential applications in catalysis and sensing are summarized below:

Application AreaPrinciplePotential Targets
Homogeneous Catalysis The compound acts as a ligand for a metal center, facilitating a chemical reaction.Cross-coupling reactions, hydrogenation, oxidation.
Colorimetric Sensing A change in color upon binding of an analyte to the molecule. nih.govMetal ions, anions. nih.gov
Fluorescent Sensing A change in fluorescence intensity or wavelength upon interaction with an analyte. mdpi.commdpi.comMetal ions, pesticides, biologically active molecules. mdpi.commdpi.com

Fundamental Mechanistic Studies of Unexplored Reactivities

A deeper understanding of the fundamental reactivity of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime is essential for its rational application in various fields. Mechanistic studies can reveal novel reaction pathways and intermediates, leading to the discovery of new synthetic transformations and applications.

The reactivity of the oxime group, in particular, warrants further investigation. The N-O bond in oximes can be cleaved under various conditions to generate reactive iminyl radicals. nsf.gov The reactivity of these radicals can be harnessed for the synthesis of nitrogen-containing heterocycles and other valuable organic molecules. nsf.gov Mechanistic studies, including the use of in-situ spectroscopic techniques and computational modeling, can provide valuable insights into the factors that control the formation and reactivity of these intermediates. researchgate.net

The interplay between the different functional groups in the molecule is another area ripe for exploration. For example, the α-oxo group can influence the reactivity of the adjacent oxime, and the pyridine ring can act as an internal base or ligand to promote or direct reactions. Metal ion-assisted transformations of related pyridine aldoximes have been shown to lead to interesting rearrangements and the formation of new functional groups. mdpi.com Understanding these cooperative effects will be key to unlocking the full synthetic potential of this compound.

Key mechanistic questions to be addressed include:

What are the factors that govern the regioselectivity and stereoselectivity of reactions at the oxime and α-oxo positions?

How does the coordination of a metal ion to the pyridine-oxime moiety alter the reactivity of the α-oxo group?

What are the detailed mechanisms of N-O bond cleavage and the subsequent reactions of the resulting iminyl radicals? acs.org

Can the pyridine ring participate as an intramolecular catalyst in reactions involving the oxime or α-oxo group?

By systematically addressing these future research directions, the scientific community can fully elucidate the chemical potential of 3-Pyridineacetaldehyde, a-oxo-, 3-oxime and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the key steps in synthesizing 3-pyridineacetaldehyde, a-oxo-, 3-oxime, and how can purity be ensured?

Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and hydroxylamine under controlled conditions. Key steps include:

  • Precursor preparation : Use of 3-pyridinecarboxaldehyde derivatives as starting materials .
  • Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the oxime product .
  • Purity validation : Confirm via HPLC (≥95% purity) and monitor by TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the structure of 3-pyridineacetaldehyde, a-oxo-, 3-oxime?

Methodological Answer: A multi-spectral approach is critical:

  • NMR : Analyze 1H^1H-NMR for pyridine protons (δ 8.1–8.9 ppm) and oxime protons (δ 10.2–11.0 ppm). 13C^{13}C-NMR should confirm carbonyl (C=O, δ 190–200 ppm) and oxime (C=N, δ 150–160 ppm) groups .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 151.06 for C7_7H6_6N2_2O) .
  • IR spectroscopy : Detect C=N stretching (~1600 cm1^{-1}) and O-H/N-H stretches (~3200–3400 cm1^{-1}) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .
  • Decomposition risks : Hydrolysis of the oxime group in acidic/basic conditions; monitor pH during experiments (optimal pH 6–8) .
  • Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use light-protected glassware .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting anomalies) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects:

  • Tautomer identification : Perform variable-temperature NMR (VT-NMR) to observe equilibrium shifts between keto-enol or syn/anti oxime forms .
  • Solvent optimization : Compare DMSO-d6_6 vs. CDCl3_3 spectra; DMSO stabilizes polar tautomers, while CDCl3_3 may simplify splitting .
  • Cross-validation : Use X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm bond angles and tautomeric preferences .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance condensation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF improves solubility of intermediates but may require higher temperatures (~100°C) .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can researchers design biological assays to evaluate the compound’s bioactivity?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with pyridine-binding motifs (e.g., NAD-dependent dehydrogenases) .
  • Assay conditions : Use pH 7.4 buffers (PBS) and 37°C incubation to mimic physiological environments. Include DMSO controls (<1% v/v) .
  • Dose-response analysis : Test 0.1–100 µM concentrations; IC50_{50}/EC50_{50} values can guide SAR studies .

Data Analysis & Interpretation

Q. How should researchers address heterogeneity in meta-analyses of this compound’s biological data?

Methodological Answer:

  • Heterogeneity metrics : Calculate I2I^2 (proportion of variability due to heterogeneity) and τ2\tau^2 (between-study variance) using tools like RevMan .
  • Subgroup analysis : Stratify data by assay type (e.g., enzymatic vs. cell-based) or compound purity thresholds (e.g., ≥90% vs. <90%) .
  • Sensitivity testing : Exclude outlier studies (e.g., extreme IC50_{50} values) and re-analyze effect sizes .

Tables for Key Data

Q. Table 1. Synthetic Conditions and Yields

StepReactantsSolventCatalystTemp (°C)Yield (%)Reference
Oxime formation3-Pyridinecarboxaldehyde + NH2_2OH·HClEthanol/H2_2ONone7065–75
PurificationCrude oximeEthyl acetate/HexaneSilica gelRT85–90

Q. Table 2. Spectral Signatures

TechniqueKey PeaksAssignmentReference
1H^1H-NMRδ 8.5 (d, J=4.8 Hz)Pyridine H
ESI-MSm/z 151.06[M+H]+^+

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.